1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine

Lipophilicity CNS Drug Design Physicochemical Properties

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine is a synthetic halogenated piperidine building block (C13H17BrFN, MW 286.18 g/mol) characterized by a 3-bromo-5-fluorobenzyl substituent on a 4-methylpiperidine core. It is catalogued as a research intermediate with a defined SMILES of CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F and an InChIKey of UHLVOOYNIDKNOU-UHFFFAOYSA-N.

Molecular Formula C13H17BrFN
Molecular Weight 286.18 g/mol
CAS No. 1518625-75-6
Cat. No. B1449160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine
CAS1518625-75-6
Molecular FormulaC13H17BrFN
Molecular Weight286.18 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC(=CC(=C2)Br)F
InChIInChI=1S/C13H17BrFN/c1-10-2-4-16(5-3-10)9-11-6-12(14)8-13(15)7-11/h6-8,10H,2-5,9H2,1H3
InChIKeyUHLVOOYNIDKNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine (CAS 1518625-75-6): Building Block Baseline for MedChem Procurement


1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine is a synthetic halogenated piperidine building block (C13H17BrFN, MW 286.18 g/mol) characterized by a 3-bromo-5-fluorobenzyl substituent on a 4-methylpiperidine core. It is catalogued as a research intermediate with a defined SMILES of CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F and an InChIKey of UHLVOOYNIDKNOU-UHFFFAOYSA-N [1]. Its computed XLogP3 is 3.8 and topological polar surface area (TPSA) is 3.2 Ų, placing it within a lipophilic, low-polarity chemical space typical of CNS-accessible pharmacophores [1].

Why Regioisomeric 4-Methylpiperidine Building Blocks Cannot Be Interchanged for 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine


Close analogs of 1-(3-bromo-5-fluorobenzyl)-4-methylpiperidine, including the 2-bromo-3-fluoro (CAS 1543118-65-5), 4-bromo-3-fluoro (CAS 1704095-76-0), 2-bromo-4-fluoro (CAS 1250615-20-3), and 4-bromo-2-fluoro (CAS 1251252-63-7) regioisomers, share the identical molecular formula but differ exclusively in the positioning of bromine and fluorine on the benzyl ring [1]. In benzyl-piperidine pharmacophores, the regiochemistry of halogen substitution directly modulates receptor subtype affinity profiles; for example, halogen placement at the 3-position of the benzyl group preferentially enhances dopamine D4.2 receptor binding, while the 4-position influences 5-HT2A affinity [2]. Consequently, substituting one regioisomer for another without experimental validation risks altering structure-activity relationships (SAR), off-target engagement, and downstream biological readouts, making uncontrolled interchange scientifically invalid in drug discovery programs.

Quantitative Differentiation Evidence for 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine (CAS 1518625-75-6)


Physicochemical Comparison: XLogP3 and TPSA of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine Versus Key Regioisomers

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine exhibits a computed XLogP3 of 3.8 and a TPSA of 3.2 Ų, identical to the values for the 4-bromo-3-fluoro, 2-bromo-4-fluoro, and 2-bromo-3-fluoro regioisomers, as predicted by the XLogP3 algorithm [1][2]. This indicates that, at the level of global lipophilicity and polarity, these isomers are indistinguishable by simple computed parameters. However, as explicitly noted in medicinal chemistry guidelines, equal logP and TPSA do not translate to equivalent protein-ligand recognition or metabolic stability when halogen regiochemistry is altered [3]. For procurement, this means that the 3-bromo-5-fluoro pattern cannot be replaced by any other regioisomer based solely on bulk physicochemical similarity; the specific halogen topology is critical for intended receptor interactions.

Lipophilicity CNS Drug Design Physicochemical Properties

Benzyl Substituent Regiochemistry Impacts Dopamine D4.2 and 5-HT2A Receptor Affinity – Class-Level Evidence from Piperidine Naphthamides

In a systematic SAR study of N-(piperidin-4-yl)-naphthamides, it was demonstrated that halogen substitution at the 3-position of the N-benzyl group consistently increases dopamine D4.2 receptor affinity, whereas substitution at the 4-position predominantly modulates 5-HT2A binding [1]. Specifically, 3-bromo substitution yielded mixed D4.2/5-HT2A ligands, while halogens at the 4-position reduced D4.2 affinity. This class-level inference indicates that the 3-bromo-5-fluoro substitution pattern of 1-(3-bromo-5-fluorobenzyl)-4-methylpiperidine is expected to favor D4.2 receptor engagement relative to the 4-bromo-3-fluoro or 2-bromo-4-fluoro isomers, although the 5-fluoro substituent in the target compound introduces additional electronic effects not directly evaluated in the naphthamide series.

Dopamine Receptors Serotonin Receptors Structure-Activity Relationship

Regioisomeric Halogenation Influences CNS Permeability Potential – Inferred from 2-Bromo-3-fluoro Analog Design Rationale

The closely related analog 1-(2-bromo-3-fluorobenzyl)-4-methylpiperidine (CAS 1543118-65-5) is explicitly designed to influence blood-brain barrier (BBB) permeability through its 2-bromo-3-fluoro substitution pattern, a key parameter in CNS drug delivery [1]. By extension, the 3-bromo-5-fluoro regioisomer (target compound) presents a different electrostatic and steric footprint at the aromatic ring, which is predicted to alter passive membrane permeation and P-glycoprotein susceptibility relative to the 2-bromo-3-fluoro variant. No direct BBB permeability data exist for either compound, but the reported design intention for the 2-bromo-3-fluoro analog underscores that halogen positioning is not interchangeable when optimizing CNS exposure.

Blood-Brain Barrier CNS Penetration Medicinal Chemistry

Purity and Supply Availability Benchmarks Distinguish the Target Compound from Positional Isomers

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine is offered by multiple suppliers with a defined purity specification of 95% and a molecular formula of C13H17BrFN (MW 286.19) . A positional isomer, 1-(4-bromo-3-fluorobenzyl)-4-methylpiperidine, is listed with the same nominal purity (95%) but carries a different MDL number and inventory status . While both are research-grade building blocks, the target compound is explicitly catalogued for room-temperature storage and shipment, potentially simplifying logistics relative to analogs requiring refrigeration . Such operational differences, although modest, contribute to procurement decision-making when multiple regioisomers are eligible.

Chemical Procurement Purity Specifications Building Block Availability

Defined Application Scenarios for 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine in MedChem and Biological Research


Structure-Activity Relationship (SAR) Studies on Dopamine D4.2/5-HT2A Receptor Ligands

Use 1-(3-bromo-5-fluorobenzyl)-4-methylpiperidine as the benzyl halogen regioisomer probe to map the spatial requirements for D4.2 versus 5-HT2A binding affinity within a piperidine naphthamide or analogous scaffold. Based on class-level evidence that 3-halogen substitution favors D4.2 engagement [1], incorporate this compound into a focused library alongside the 4-bromo-3-fluoro and 2-bromo-4-fluoro isomers to directly test the impact of halogen geometry on receptor subtype selectivity.

CNS Pharmacophore Design and BBB Permeability Screening

Employ this building block to synthesize CNS-targeted probe molecules where the 3-bromo-5-fluoro benzyl topology is hypothesized to optimize passive membrane permeability. Following the design precedent set by 2-bromo-3-fluoro analogs [2], systematically compare the target compound's in vitro BBB penetration (e.g., PAMPA, MDCK-MDR1) against regioisomers to establish quantitative permeability differences driven by halogen position.

Cross-Coupling and Fragment Elaboration Chemistry

Utilize the bromine atom at the 3-position as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the benzyl moiety while retaining the fluorine at the 5-position as a metabolically stable, electron-withdrawing substituent. The distinct regiochemistry ensures that the fluorine remains distal to the site of elaboration, minimizing steric interference during coupling and allowing access to a unique sector of chemical space not accessible from other bromo-fluoro isomers.

Analytical Reference Standard for Regioisomer Identification

Procure high-purity 1-(3-bromo-5-fluorobenzyl)-4-methylpiperidine (95%, room-temperature stable ) as a reference standard to confirm the identity of the 3-bromo-5-fluoro regioisomer in reaction mixtures via HPLC, LC-MS, or NMR. The compound's well-defined SMILES, InChIKey, and computed descriptors [3] facilitate unambiguous differentiation from positional isomers during method development and quality control of synthetic intermediates.

Quote Request

Request a Quote for 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.